

# Part 1: Molecular Identity & Physicochemical Properties[1]

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## Compound of Interest

Compound Name: 2-Benzylphenol acetate

CAS No.: 40232-99-3

Cat. No.: B1625585

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**2-Benzylphenol acetate** is characterized by the acetylation of the phenolic hydroxyl group at the ortho position relative to the benzyl substituent. This modification significantly alters the solubility and reactivity profile compared to its parent phenol, removing the hydrogen bond donor capability while retaining the aromatic  $\pi$ -systems essential for UV absorption and photo-rearrangement.

Table 1: Physicochemical Specifications

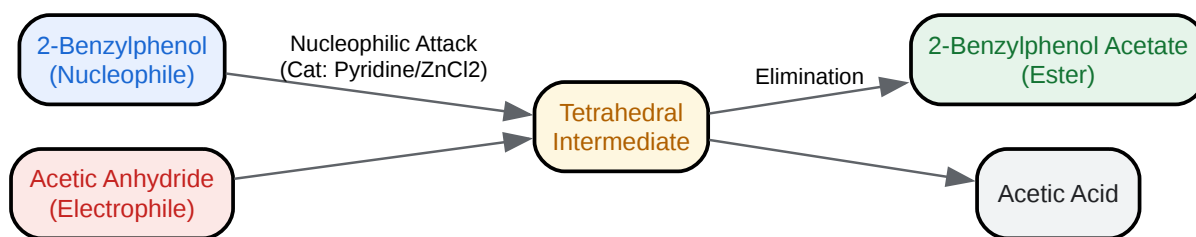
Property	Value / Description
Chemical Name	2-Benzylphenyl acetate
Synonyms	o-Benzylphenyl acetate; Acetic acid 2-benzylphenyl ester
CAS Registry Number	33441-99-5
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>2</sub>
Molecular Weight	226.27 g/mol
Physical State	Viscous liquid or low-melting solid (Ambient)
Solubility	Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water
Key Functional Groups	Ester (Acetate), Diaryl Methane Scaffold

## Part 2: Synthetic Pathways & Mechanism

The synthesis of **2-benzylphenol acetate** is achieved through nucleophilic acyl substitution. The reaction is typically driven by the activation of acetic anhydride using a Lewis acid (e.g., ZnCl<sub>2</sub>) or a nucleophilic catalyst (e.g., DMAP/Pyridine).

### Mechanism of Action: Nucleophilic Acyl Substitution

- **Activation:** The carbonyl carbon of acetic anhydride is activated by the catalyst.
- **Nucleophilic Attack:** The phenolic oxygen attacks the activated carbonyl, forming a tetrahedral intermediate.
- **Elimination:** The acetate leaving group is expelled, reforming the carbonyl and yielding the ester.



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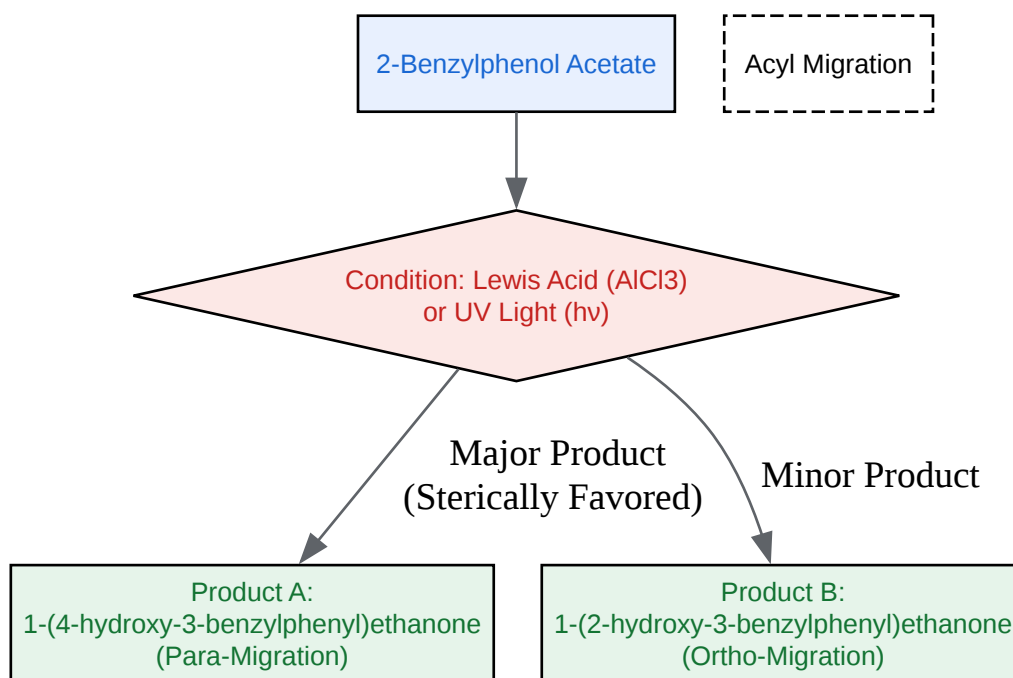
Figure 1: Mechanistic pathway for the acetylation of 2-benzylphenol.

## Part 3: Applications in Drug Development & Organic Synthesis

The primary utility of **2-benzylphenol acetate** lies in its role as a substrate for Fries Rearrangement reactions. This transformation is pivotal for synthesizing ortho- and para-hydroxy ketones, which are foundational scaffolds in the development of antiviral agents, UV absorbers, and agrochemicals.

### The Fries Rearrangement Workflow

Under Lewis acid catalysis ( $\text{AlCl}_3$ ) or UV irradiation (Photo-Fries), the acetyl group migrates from the oxygen to the aromatic ring. Due to the steric bulk of the benzyl group at the ortho position, the rearrangement often favors the para position or the remaining open ortho position, depending on conditions.



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Figure 2: Divergent pathways in the Fries rearrangement of **2-benzylphenol acetate**.

Research Insight: Studies by Chen and Weiss have utilized **2-benzylphenol acetate** in polyethylene films to investigate the "cage effect" in photo-Fries rearrangements. The rigid polymer matrix restricts the mobility of the radical pair, influencing the ratio of ortho vs. para migration products [1].

## Part 4: Experimental Protocol (Synthesis)

Objective: Synthesis of **2-benzylphenol acetate** via standard acetylation.

Reagents:

- 2-Benzylphenol (1.0 eq)
- Acetic Anhydride (1.2 eq)
- Pyridine (1.5 eq) or ZnCl<sub>2</sub> (Catalytic, 0.1 eq)
- Dichloromethane (DCM)

## Protocol:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-benzylphenol (10 mmol) in dry DCM (20 mL).
- Addition: Add Pyridine (15 mmol) followed by the dropwise addition of Acetic Anhydride (12 mmol) at 0°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (SiO<sub>2</sub>; Hexane:EtOAc 8:2). The product (R<sub>f</sub> ~0.[1]6) will appear less polar than the starting phenol.
- Workup: Quench with water (10 mL). Wash the organic layer with 1M HCl (to remove pyridine), followed by sat. NaHCO<sub>3</sub> and brine.[2]
- Purification: Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo. If necessary, purify via column chromatography (Hexane/EtOAc) to yield the ester as a clear oil or low-melting solid.

## Analytical Validation:

- IR (Neat): Look for strong Carbonyl (C=O) stretch at ~1760 cm<sup>-1</sup> and absence of broad O-H stretch.
- <sup>1</sup>H NMR (CDCl<sub>3</sub>): Singlet at ~2.1-2.3 ppm (3H, -COCH<sub>3</sub>); Singlet at ~3.9-4.0 ppm (2H, Ph-CH<sub>2</sub>-Ph).

## References

- Chen, Y. Z., & Weiss, R. G. (2009). Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects.[3][4] Photochemical & Photobiological Sciences, 8(11), 1542–1551. [Link](#)
- BenchChem. (2025).[5] Application Notes and Protocols: Friedel-Crafts Alkylation for 2-Benzylphenol Synthesis. BenchChem Protocols. [Link](#)
- ChemicalBook. (2025).[6][7] **2-Benzylphenol Acetate** (CAS 33441-99-5) Product Description.[8][9] ChemicalBook. [Link](#)

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